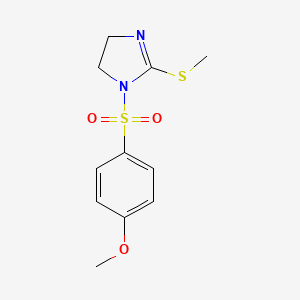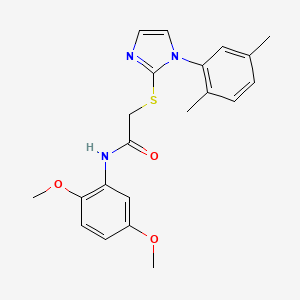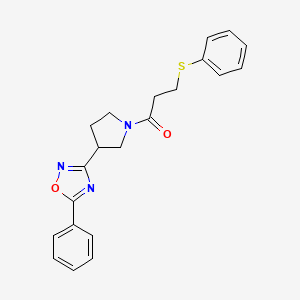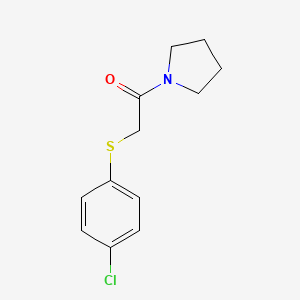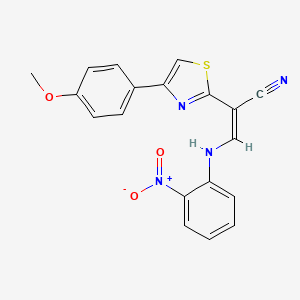
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, a thiophene ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing two nitrogen atoms, the piperidine ring is a six-membered ring containing one nitrogen atom, and the thiophene ring is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in nucleophilic substitution reactions, and the ketone group might undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity and affect its solubility .科学的研究の応用
Synthesis and Structural Studies
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone” and its derivatives have been subjects of research for their synthesis processes and structural analyses. Studies have focused on the synthesis of similar compounds by using various starting materials and reactions, such as the preparation of piperidine derivatives through amidation, Friedel-Crafts acylation, and hydration. The structural identification of these compounds and intermediates is achieved using spectroscopic methods, including 1H NMR, highlighting the accessibility of these compounds and the feasibility of achieving reasonable yields (Zheng Rui, 2010). Additionally, the crystal structure of related compounds has been explored, providing insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (B. Revathi et al., 2015).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of “this compound” has shown promising results. For instance, a series of new oxime derivatives synthesized from a related compound demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014). The molecular docking studies of some synthesized compounds have also indicated their potential utility in overcoming microbial resistance to pharmaceutical drugs, which is a significant concern in the medical field (Kanubhai D. Katariya et al., 2021).
Anticancer and Antituberculosis Studies
The search for novel therapeutic agents has led to the investigation of the anticancer and antituberculosis activities of compounds related to “this compound”. Studies on newly synthesized derivatives have shown significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the potential of these compounds as bases for developing new drugs in the treatment of cancer and tuberculosis (S. Mallikarjuna et al., 2014).
作用機序
Target of Action
Similar compounds have shown excellent binding affinities to a range of proteins .
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated significant antibacterial and moderate antifungal activities . These activities are often achieved through interactions with bacterial and fungal proteins, leading to inhibition of essential biological processes .
Biochemical Pathways
It’s plausible that the compound interferes with the normal functioning of essential proteins in bacteria and fungi, thereby disrupting their growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antimicrobial activity. By interacting with essential proteins in bacteria and fungi, the compound could disrupt critical biological processes, leading to the death of these microorganisms .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-6-2-11(3-7-16)17-14-4-5-15-17/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSTKNYRMJBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


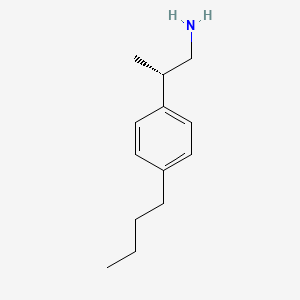
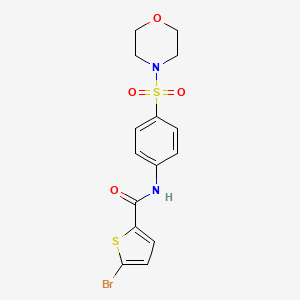
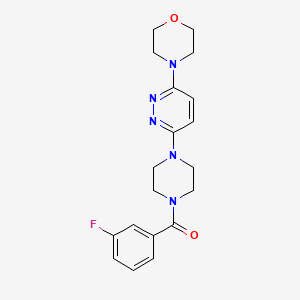
![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2750243.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750244.png)
